molecular formula C17H26O2 B11858762 (4-Octylphenyl)(oxiran-2-yl)methanol

(4-Octylphenyl)(oxiran-2-yl)methanol

Katalognummer: B11858762
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: OAJHNGUUQRWXSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Octylphenyl)(oxiran-2-yl)methanol is a chemical compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol It is characterized by the presence of an oxirane (epoxide) ring and a phenyl group substituted with an octyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Octylphenyl)(oxiran-2-yl)methanol typically involves the reaction of 4-octylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Octylphenyl)(oxiran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a variety of substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Octylphenyl)(oxiran-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Octylphenyl)(oxiran-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Octylphenyl)(oxiran-2-yl)methanol is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties compared to its analogs. This structural feature can influence its solubility, reactivity, and interactions with other molecules .

Eigenschaften

Molekularformel

C17H26O2

Molekulargewicht

262.4 g/mol

IUPAC-Name

(4-octylphenyl)-(oxiran-2-yl)methanol

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)17(18)16-13-19-16/h9-12,16-18H,2-8,13H2,1H3

InChI-Schlüssel

OAJHNGUUQRWXSS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)C(C2CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.